molecular formula C20H40O2S B162388 Octadecyl thioglycolate CAS No. 10220-46-9

Octadecyl thioglycolate

Cat. No. B162388
Key on ui cas rn: 10220-46-9
M. Wt: 344.6 g/mol
InChI Key: JQTFPHLEQLLQOT-UHFFFAOYSA-N
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Patent
US05332772

Procedure details

Alkyl esters, as thus characterized, of mercaptoacetic (thioglycolic), β-mercapto-propionic, and mercaptosuccinic (thiomalic) acids exemplify mercaptoesters suitable for the method of this invention. The 2-ethylhexyl, iso-octyl, and n-octadecyl esters are preferable from the standpoint of the effectiveness of the heat stabilizers ultimately derived from them. Particularly preferred for that purpose are the iso-octyl and 2-ethylhexyl mercaptoacetates, iso-octyl mercaptopropionate, and the n-octadecyl mercaptoacetate and mercaptopropionate. All of these mercaptoesters are either available commercially or are easily made by conventional esterification procedures. The acids from which the esters are derived are also generally available commercially but may be made if so desired by procedures of long-standing in the chemical arts. Mercaptoacetic acid, for example, may be made by the reaction of sodium hydrosulfide with sodium chloroacetate and subsequent acidification. β-mercaptopropionic acid is obtained in about 80% yield from the reaction of sodium hydrosulfide with β-propiolactone in acetonitrile and subsequent acidification. Mercaptosuccinic acid may be made by adding hydrogen sulfide across the double bond of maleic anhydride followed by hydrolysis. Also suitable for the purposes of this invention are the alkyl esters of α-mercapto-propionic acid, which may be prepared from α-chloroproprionic acid and sodium thiosulfate according to the procedure described in U.S. Pat. No. 2,413,361, which is incorporated herein by reference. The alkyl esters may be made by conventional techniques. The respective zinc derivatives of the particularly preferred mercaptoesters are thus the preferred heat stabilizers in the compositions of this invention. Either French or American process zinc oxide is suitable for their preparation according to the method of this invention. Both are available in lead-free grades, which are preferable.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
mercaptopropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mercaptoesters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
mercaptoesters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
2-ethylhexyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
n-octadecyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
iso-octyl and 2-ethylhexyl mercaptoacetates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
iso-octyl mercaptopropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[SH:1][CH:2]([CH3:14])[C:3]([O:5]CCCCCC(C)C)=[O:4].[SH:15]C[C:17]([O:19][CH2:20][CH2:21]CCCCCCCCCCCCCCCC)=[O:18].SC(C)C([O-])=O.SCC(O)=O.[SH-].[Na+:50].ClCC([O-])=O.[Na+]>C(#N)C>[SH:15][CH2:14][CH2:2][C:3]([OH:5])=[O:4].[SH-:1].[Na+:50].[C:17]1(=[O:18])[O:19][CH2:20][CH2:21]1 |f:4.5,6.7,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
mercaptopropionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC(C(=O)[O-])C
Step Three
Name
mercaptoesters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCC(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)[O-].[Na+]
Step Eight
Name
Alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
mercaptoesters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
2-ethylhexyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
n-octadecyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
iso-octyl and 2-ethylhexyl mercaptoacetates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
iso-octyl mercaptopropionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC(C(=O)OCCCCCC(C)C)C
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCC(=O)OCCCCCCCCCCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
SCCC(=O)O
Name
Type
product
Smiles
[SH-].[Na+]
Name
Type
product
Smiles
C1(CCO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05332772

Procedure details

Alkyl esters, as thus characterized, of mercaptoacetic (thioglycolic), β-mercapto-propionic, and mercaptosuccinic (thiomalic) acids exemplify mercaptoesters suitable for the method of this invention. The 2-ethylhexyl, iso-octyl, and n-octadecyl esters are preferable from the standpoint of the effectiveness of the heat stabilizers ultimately derived from them. Particularly preferred for that purpose are the iso-octyl and 2-ethylhexyl mercaptoacetates, iso-octyl mercaptopropionate, and the n-octadecyl mercaptoacetate and mercaptopropionate. All of these mercaptoesters are either available commercially or are easily made by conventional esterification procedures. The acids from which the esters are derived are also generally available commercially but may be made if so desired by procedures of long-standing in the chemical arts. Mercaptoacetic acid, for example, may be made by the reaction of sodium hydrosulfide with sodium chloroacetate and subsequent acidification. β-mercaptopropionic acid is obtained in about 80% yield from the reaction of sodium hydrosulfide with β-propiolactone in acetonitrile and subsequent acidification. Mercaptosuccinic acid may be made by adding hydrogen sulfide across the double bond of maleic anhydride followed by hydrolysis. Also suitable for the purposes of this invention are the alkyl esters of α-mercapto-propionic acid, which may be prepared from α-chloroproprionic acid and sodium thiosulfate according to the procedure described in U.S. Pat. No. 2,413,361, which is incorporated herein by reference. The alkyl esters may be made by conventional techniques. The respective zinc derivatives of the particularly preferred mercaptoesters are thus the preferred heat stabilizers in the compositions of this invention. Either French or American process zinc oxide is suitable for their preparation according to the method of this invention. Both are available in lead-free grades, which are preferable.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
mercaptopropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mercaptoesters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
mercaptoesters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
2-ethylhexyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
n-octadecyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
iso-octyl and 2-ethylhexyl mercaptoacetates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
iso-octyl mercaptopropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[SH:1][CH:2]([CH3:14])[C:3]([O:5]CCCCCC(C)C)=[O:4].[SH:15]C[C:17]([O:19][CH2:20][CH2:21]CCCCCCCCCCCCCCCC)=[O:18].SC(C)C([O-])=O.SCC(O)=O.[SH-].[Na+:50].ClCC([O-])=O.[Na+]>C(#N)C>[SH:15][CH2:14][CH2:2][C:3]([OH:5])=[O:4].[SH-:1].[Na+:50].[C:17]1(=[O:18])[O:19][CH2:20][CH2:21]1 |f:4.5,6.7,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
mercaptopropionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC(C(=O)[O-])C
Step Three
Name
mercaptoesters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCC(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)[O-].[Na+]
Step Eight
Name
Alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
mercaptoesters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
2-ethylhexyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
n-octadecyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
iso-octyl and 2-ethylhexyl mercaptoacetates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
iso-octyl mercaptopropionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC(C(=O)OCCCCCC(C)C)C
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCC(=O)OCCCCCCCCCCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
SCCC(=O)O
Name
Type
product
Smiles
[SH-].[Na+]
Name
Type
product
Smiles
C1(CCO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05332772

Procedure details

Alkyl esters, as thus characterized, of mercaptoacetic (thioglycolic), β-mercapto-propionic, and mercaptosuccinic (thiomalic) acids exemplify mercaptoesters suitable for the method of this invention. The 2-ethylhexyl, iso-octyl, and n-octadecyl esters are preferable from the standpoint of the effectiveness of the heat stabilizers ultimately derived from them. Particularly preferred for that purpose are the iso-octyl and 2-ethylhexyl mercaptoacetates, iso-octyl mercaptopropionate, and the n-octadecyl mercaptoacetate and mercaptopropionate. All of these mercaptoesters are either available commercially or are easily made by conventional esterification procedures. The acids from which the esters are derived are also generally available commercially but may be made if so desired by procedures of long-standing in the chemical arts. Mercaptoacetic acid, for example, may be made by the reaction of sodium hydrosulfide with sodium chloroacetate and subsequent acidification. β-mercaptopropionic acid is obtained in about 80% yield from the reaction of sodium hydrosulfide with β-propiolactone in acetonitrile and subsequent acidification. Mercaptosuccinic acid may be made by adding hydrogen sulfide across the double bond of maleic anhydride followed by hydrolysis. Also suitable for the purposes of this invention are the alkyl esters of α-mercapto-propionic acid, which may be prepared from α-chloroproprionic acid and sodium thiosulfate according to the procedure described in U.S. Pat. No. 2,413,361, which is incorporated herein by reference. The alkyl esters may be made by conventional techniques. The respective zinc derivatives of the particularly preferred mercaptoesters are thus the preferred heat stabilizers in the compositions of this invention. Either French or American process zinc oxide is suitable for their preparation according to the method of this invention. Both are available in lead-free grades, which are preferable.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
mercaptopropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mercaptoesters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
mercaptoesters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
2-ethylhexyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
n-octadecyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
iso-octyl and 2-ethylhexyl mercaptoacetates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
iso-octyl mercaptopropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[SH:1][CH:2]([CH3:14])[C:3]([O:5]CCCCCC(C)C)=[O:4].[SH:15]C[C:17]([O:19][CH2:20][CH2:21]CCCCCCCCCCCCCCCC)=[O:18].SC(C)C([O-])=O.SCC(O)=O.[SH-].[Na+:50].ClCC([O-])=O.[Na+]>C(#N)C>[SH:15][CH2:14][CH2:2][C:3]([OH:5])=[O:4].[SH-:1].[Na+:50].[C:17]1(=[O:18])[O:19][CH2:20][CH2:21]1 |f:4.5,6.7,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
mercaptopropionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC(C(=O)[O-])C
Step Three
Name
mercaptoesters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCC(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)[O-].[Na+]
Step Eight
Name
Alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
mercaptoesters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
2-ethylhexyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
n-octadecyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
iso-octyl and 2-ethylhexyl mercaptoacetates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
iso-octyl mercaptopropionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC(C(=O)OCCCCCC(C)C)C
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCC(=O)OCCCCCCCCCCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
SCCC(=O)O
Name
Type
product
Smiles
[SH-].[Na+]
Name
Type
product
Smiles
C1(CCO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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